(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate
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Overview
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate is a useful research compound. Its molecular formula is C15H10IN3O3 and its molecular weight is 407.167. The purity is usually 95%.
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Scientific Research Applications
Triazine-Based Compounds in Scientific Research
Heterocyclic Compounds and Biological Significance
Heterocyclic compounds bearing the triazine scaffold have garnered interest due to their wide spectrum of biological activities. Research has demonstrated that triazine analogs possess potent pharmacological properties, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. This makes the triazine nucleus a core moiety for developing future drugs with enhanced therapeutic potentials (Verma et al., 2019).
Synthetic Approaches to Bioactive Benzazoles
The synthesis of benzazoles and derivatives, including triazine-based compounds, has been a focal point in medicinal chemistry. These molecules exhibit a diversity of biological activities, and synthetic chemists have developed new procedures to access compounds with the guanidine moiety. Such advancements facilitate the investigation of new pharmacophores, highlighting the therapeutic potential of these heterocycles in addressing various health conditions (Rosales-Hernández et al., 2022).
Environmental Impact and Analytical Methodologies
The determination of organic UV filters, which include triazine derivatives, in environmental water samples is crucial due to their classification as emerging contaminants. These compounds, found in cosmetic products, reach aquatic environments, necessitating the development of sensitive and selective analytical methods for their surveillance. Microextraction techniques play a significant role in the sample preparation for environmental monitoring, underscoring the environmental relevance of such compounds (Chisvert et al., 2018).
Antitumor Activities and Drug Development
Triazines and their derivatives have been explored for their antitumor activities. These compounds are recognized for their ability to inhibit various cancer cell lines, demonstrating the therapeutic potential of triazine-based molecules in cancer treatment. Such studies are crucial for understanding the mechanisms of action and developing effective anticancer drugs (Cascioferro et al., 2017).
Mechanism of Action
Target of Action
The primary targets of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with its targets, AChE and BuChE, by inhibiting their activity . This inhibition is achieved through a mixed-type inhibition mode . The compound can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .
Result of Action
The result of the action of this compound is the inhibition of AChE and BuChE, leading to an increase in acetylcholine levels in the brain . This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-iodobenzoate plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTJNFKHWKAJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.